molecular formula C16H21N3O B6992029 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B6992029
M. Wt: 271.36 g/mol
InChI Key: MVRXUVBCHFPUGM-UHFFFAOYSA-N
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Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[221]heptan-2-amine is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-18-13-4-2-3-5-15(13)19(11)9-8-17-14-10-12-6-7-16(14)20-12/h2-5,12,14,16-17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRXUVBCHFPUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC3CC4CCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the reaction of 2-methylbenzimidazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a bicyclic compound, such as 7-oxabicyclo[2.2.1]heptane, under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine
  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides

Uniqueness

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its combination of a benzimidazole moiety with a bicyclic structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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